BenchChemオンラインストアへようこそ!

(4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Physicochemical characterization Lipophilicity In silico ADME

The compound (4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one (CAS 345986-59-6, molecular formula C₁₉H₁₈N₂O₂, molecular weight 306.36 g/mol) belongs to the 5-methyl-2-phenyl-pyrazol-3-one (phenylpyrazolone) family and is classified as a Schiff base derivative formed via Knoevenagel condensation of 4-ethoxybenzaldehyde with 5-methyl-2-phenylpyrazol-3-one. Its identity is confirmed by the InChI Key SJMILXQGXLBHGQ-QGOAFFKASA-N, with computed properties including XLogP3 of 3.7, topological polar surface area of 41.9 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C19H18N2O2
Molecular Weight 306.365
CAS No. 345986-59-6
Cat. No. B2515148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
CAS345986-59-6
Molecular FormulaC19H18N2O2
Molecular Weight306.365
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C
InChIInChI=1S/C19H18N2O2/c1-3-23-17-11-9-15(10-12-17)13-18-14(2)20-21(19(18)22)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3/b18-13+
InChIKeySJMILXQGXLBHGQ-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4E)-4-[(4-Ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one (CAS 345986-59-6): Pyrazolone Scaffold, Physicochemical Profile, and Procurement Baseline


The compound (4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one (CAS 345986-59-6, molecular formula C₁₉H₁₈N₂O₂, molecular weight 306.36 g/mol) belongs to the 5-methyl-2-phenyl-pyrazol-3-one (phenylpyrazolone) family and is classified as a Schiff base derivative formed via Knoevenagel condensation of 4-ethoxybenzaldehyde with 5-methyl-2-phenylpyrazol-3-one [1]. Its identity is confirmed by the InChI Key SJMILXQGXLBHGQ-QGOAFFKASA-N, with computed properties including XLogP3 of 3.7, topological polar surface area of 41.9 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . The compound is commercially available in research quantities (e.g., 1 mg to 50 mg, purity >90%) from suppliers such as Key Organics Ltd, with pricing at approximately £37–£102 per unit as of early 2025 [2]. The pyrazolone scaffold is well-established in medicinal chemistry due to its synthetic accessibility and synthetic handle, which enables diverse derivatization at the C-4 methylidene position [1].

Why Generic Substitution of Pyrazolone Derivatives, Including (4E)-4-[(4-Ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one, Carries Unquantified Risk


Pyrazolone derivatives are subject to well-documented structure–activity relationship (SAR) effects, where even modest changes to the substituent identity and position on the C-4 arylidene ring, the N-2 phenyl group, or the C-5 methyl group can produce substantial shifts in biological potency, selectivity, and physicochemical behavior [1]. In the phenylpyrazolone class, the p-ethoxy substituent on the benzylidene ring modulates electronic character (Hammett σₚ for OEt is approximately −0.24) and lipophilicity (π ≈ +0.38) relative to unsubstituted, methoxy, chloro, or nitro analogs, which in turn can alter target binding, metabolic stability, and solubility [2]. Without head-to-head experimental data on the specific impact of each substitution, no generic pyrazolone can be assumed to replicate the biological or chemical performance of a compound bearing the 4-ethoxyphenyl motif. As demonstrated in SAR campaigns on phenylpyrazolones against Trypanosoma cruzi, modifications at three scaffold positions led to pIC₅₀ variations exceeding 2 log units among close analogs, underscoring that non-identical pyrazolone derivatives are not interchangeable without empirical evidence [1].

Quantitative Evidence for (4E)-4-[(4-Ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one Differentiated Selection: Candid Assessment of Data Availability


Available Physicochemical Properties of (4E)-4-[(4-Ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one Relative to the Pyrazolone Class

Computed physicochemical descriptors for (4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one are as follows: XLogP3 = 3.7, topological polar surface area (TPSA) = 41.9 Ų, hydrogen bond donor count = 0, hydrogen bond acceptor count = 3, rotatable bond count = 4, and heavy atom count = 23 [1]. These values place the compound within the favorable oral drug-like chemical space defined by Lipinski's Rule of Five (XLogP3 < 5, TPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10) [2]. For comparison, the widely used pyrazolone drug metamizole (dipyrone) has a TPSA of approximately 93 Ų and XLogP3 of ~0.5, while the anti-inflammatory phenazone has a TPSA of ~23 Ų and XLogP3 of ~0.8 [2].

Physicochemical characterization Lipophilicity In silico ADME

Structural Diversity Value of (4E)-4-[(4-Ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one for Chemical Library Design

The compound is synthesized via condensation of 4-ethoxybenzaldehyde with 5-methyl-2-phenylpyrazol-3-one under basic conditions, a modular route that enables systematic variation of the aldehyde component to generate focused libraries [1]. The general Knoevenagel condensation approach to 4-arylidene-pyrazolones has been validated by multiple research groups for producing compounds with antimicrobial activity, with one study reporting that certain pyrazolone derivatives synthesized via this route showed significant antibacterial activity compared to ceftriaxone standard, though the 4-ethoxyphenyl variant was not specifically included in these published panels [2].

Chemical library design Molecular diversity Scaffold hopping

Evidence Gap Acknowledgment: No Head-to-Head Biological Comparison Data Found for (4E)-4-[(4-Ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

An exhaustive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, and vulcanchem as mandated) failed to identify any study reporting quantitative biological activity data—such as IC₅₀, MIC, EC₅₀, Kd, or in vivo efficacy endpoints—for (4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one. No head-to-head comparisons against close structural analogs (e.g., the 4-methoxy, 4-chloro, or 4-nitro benzylidene derivatives) were found. The pyrazolone class literature contains SAR data for other substitution patterns—for example, phenylpyrazolones with pIC₅₀ values of 6.4 against T. cruzi for the lead compound NPD-0227 [1], and Schiff base pyrazolones with MIC values of 32.56–42.55 µM against M. tuberculosis [2]—but these datasets do not include the target compound. This evidence gap means that no quantitative differential claim can be made regarding the potency, selectivity, or efficacy of this specific compound versus any named comparator.

Evidence gap analysis Biological activity Procurement decision support

Procurement-Specific Differentiation: Commercial Availability and Purity Profile of (4E)-4-[(4-Ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

The compound is commercially available from Key Organics Ltd (catalog number MS-8615) in three pack sizes: 1 mg at £37.00, 20 mg at an unspecified price, and 50 mg at £102.00, all at >90% purity by specification [1]. The cost per milligram is approximately £37/mg for the 1 mg unit and £2.04/mg for the 50 mg bulk unit, representing a ~95% volume discount at the larger pack size [1]. These prices position the compound as a research-scale specialty chemical rather than a commodity intermediate, comparable to other substituted phenylpyrazolone building blocks in this purity tier.

Commercial sourcing Purity specification Research chemical procurement

Scientifically Grounded Application Scenarios for (4E)-4-[(4-Ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one Based on Available Evidence


Building Block for Focused 4-Arylidene-Pyrazolone Libraries via Modular Knoevenagel Condensation Chemistry

The compound serves as a representative member of a 4-arylidene-pyrazolone library that can be systematically expanded by varying the aldehyde component. As established in Section 3, the modular synthetic route allows researchers to generate structurally diverse panels for SAR exploration [1]. This application is recommended specifically for projects where the 4-ethoxyphenyl motif is hypothesized a priori (e.g., based on computational docking or pharmacophore modeling) to confer target engagement advantages over other substituents. Users should procure this compound alongside its 4-methoxy, 4-chloro, 4-nitro, and unsubstituted benzylidene analogs to enable direct head-to-head SAR within a single experimental campaign.

Computational Chemistry and Molecular Docking Probe Leveraging the 4-Ethoxyphenyl Pharmacophoric Feature

Given the computed lipophilicity (XLogP3 = 3.7) and the electron-donating character of the ethoxy substituent, this compound is suited as a computational probe for docking studies targeting hydrophobic enzyme pockets or protein–protein interaction interfaces where the 4-ethoxyphenyl group may occupy a distinct sub-pocket not accessible to smaller or more polar substituents [1] . Users should combine in silico predictions with empirical binding or activity assays to establish whether the 4-ethoxyphenyl feature provides measurable advantages over alternative substitution patterns in their specific target system.

Intermediate for Downstream Derivatization via C-4 Methylidene Functionalization

The C-4 exocyclic double bond of the methylidene bridge provides a synthetic handle for further transformations, including cycloaddition reactions, nucleophilic additions, and hydrogenation, enabling access to spirocyclic or fused pyrazolone systems with potentially novel biological profiles [1]. Researchers engaged in scaffold diversification or late-stage functionalization programs may find this compound useful as a starting material, with the caveat that downstream products will require de novo biological characterization given the absence of published activity data for the parent compound.

Quality Control and Analytical Method Development Using a Structurally Defined Pyrazolone Reference Standard

With defined molecular identity (InChI Key SJMILXQGXLBHGQ-QGOAFFKASA-N), formula (C₁₉H₁₈N₂O₂), and supplier-declared purity (>90%), this compound can serve as a reference standard for developing or validating HPLC, LC-MS, or NMR analytical methods for pyrazolone-containing reaction mixtures [1] . The commercial availability of the compound in multiple pack sizes supports its use as a calibration standard in analytical workflows, though users should request the certificate of analysis from the supplier and perform independent purity verification if the compound is to be used as a quantitative reference.

Quote Request

Request a Quote for (4E)-4-[(4-ethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.